molecular formula C13H16O3 B126746 alpha-Cyclopentylmandelic acid CAS No. 427-49-6

alpha-Cyclopentylmandelic acid

Cat. No. B126746
CAS RN: 427-49-6
M. Wt: 220.26 g/mol
InChI Key: WFLUEQCOAQCQLP-UHFFFAOYSA-N
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Description

Alpha-Cyclopentylmandelic acid is a compound with potential anticholinergic activity, which means it could be used to treat conditions that involve the neurotransmitter acetylcholine, such as certain muscle disorders, irritable bowel syndrome, and some types of poisoning . The synthesis of this compound has been challenging due to low yields and side reactions in traditional synthetic routes.

Synthesis Analysis

The synthesis of alpha-cyclopentylmandelic acid has been approached through the reaction of cyclopentylmagnesium chloride with phenylglyoxylate ester, followed by hydrolysis. However, this method has been plagued by low yields, not exceeding 28%, due to side reactions such as the reduction of the carbonyl group and addition to the carbonyl oxygen . An alternative approach using phenylmagnesium bromide with cyclopentylglyoxylic acid has been proposed to suppress these side reactions and increase the yield .

Molecular Structure Analysis

While the specific molecular structure analysis of alpha-cyclopentylmandelic acid is not detailed in the provided papers, the general approach to understanding the structure of similar compounds involves X-ray crystallography and chiroptical properties, as seen in the isolation of diastereoisomers of dihydropyrimidinyl-amino acids . These techniques could potentially be applied to alpha-cyclopentylmandelic acid to determine its stereochemistry and confirm its molecular structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of alpha-cyclopentylmandelic acid are sensitive to the nature of the reactants. The use of cyclopentylmagnesium chloride, a strong reducing agent, has been shown to lead to undesirable side reactions . The proposed alternative synthesis using phenylmagnesium bromide aims to minimize these side reactions by using an aromatic organomagnesium compound that lacks reducing properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-cyclopentylmandelic acid are not explicitly discussed in the provided papers. However, the stability of similar compounds, such as cyclopropene alpha-amino acids, under harsh reaction conditions suggests that alpha-cyclopentylmandelic acid could also exhibit stability, which is advantageous for its potential use in medicinal chemistry . The enantiomeric purity of related compounds has been assessed using derivatization to Mosher's amides and subsequent NMR spectroscopy, which could be a relevant technique for analyzing the purity of alpha-cyclopentylmandelic acid .

Scientific Research Applications

  • Kinetics of Extraction : A study by Zhang et al. (2017) investigated the extraction kinetics of α-CPMA enantiomers using hydroxyethyl-β-cyclodextrin as a chiral selector. They found that the process parameters significantly affect the initial extraction rate and deduced reaction rate equations for the enantioselective complexation equilibrium (Zhang et al., 2017).

  • Liquid-Liquid Extraction for Separation : Tang et al. (2016) employed liquid-liquid extraction (LLE) for the resolution of α-CPMA enantiomers, identifying hydroxyethyl-β-cyclodextrin as an optimal selector. They also developed a quantitative model to simulate and optimize the separation process (Tang et al., 2016).

  • Comparison of Chromatographic Techniques : Research by Tong et al. (2015) compared high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC) for the enantioseparation of α-CPMA. They found HSCCC to be effective for large-scale separations, achieving high purity and recovery rates (Tong et al., 2015).

  • Enantioseparation by HPLC : Another study by Tong et al. (2014) focused on the enantioseparation of mandelic acid derivatives, including α-CPMA, using HPLC with β-cyclodextrin derivatives. They explored the effects of various factors on retention and enantioselectivity (Tong et al., 2014).

  • Cyclodepsipeptides Research : A review by Sivanathan and Scherkenbeck (2014) discussed cyclodepsipeptides, which include structures composed of amino and hydroxy acids like α-CPMA. These compounds have shown potential as drug candidates for various diseases (Sivanathan & Scherkenbeck, 2014).

  • Cyclodextrins Applications : Sharma and Baldi (2016) and Singh et al. (2002) explored the applications of cyclodextrins, highlighting their use in forming complexes with compounds like α-CPMA for various industrial and pharmaceutical purposes (Sharma & Baldi, 2016); (Singh et al., 2002).

  • Photocycloadditions Using Hydroxy Acids : Research by Faure et al. (2002) investigated the use of chiral hydroxy acids, including α-CPMA, for intramolecular [2 + 2] photocycloadditions, a process relevant in synthetic chemistry (Faure et al., 2002).

Safety And Hazards

Alpha-Cyclopentylmandelic acid can cause skin irritation and serious eye damage . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment, including protective gloves, clothing, eye protection, and face protection, is advised . The compound should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-cyclopentyl-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUEQCOAQCQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311832
Record name α-Cyclopentylmandelic acid
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

alpha-Cyclopentylmandelic acid

CAS RN

427-49-6
Record name α-Cyclopentylmandelic acid
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Record name alpha-Cyclopentylmandelic acid
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Record name 427-49-6
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Record name α-Cyclopentylmandelic acid
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Record name Cyclopentylphenylglycolic acid
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Record name .ALPHA.-CYCLOPENTYLMANDELIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KJ Prajapati, CS Kothari - Current drug discovery technologies, 2018 - ingentaconnect.com
Background: Asthma is defined as a heterogeneous disease usually characterized by chronic airway inflammation (GINA 2016) affecting almost 334 million people worldwide (Global …
Number of citations: 4 www.ingentaconnect.com

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